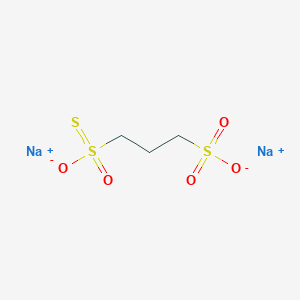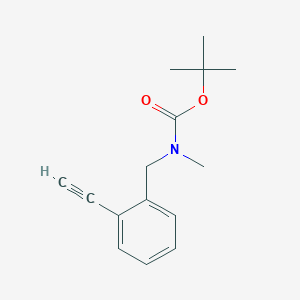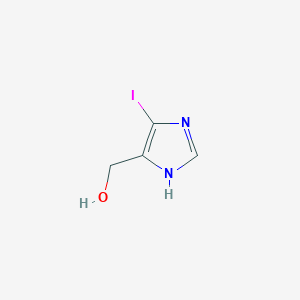
(R)-2-chlorophenylglycinemethylesterD-tartratesalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a glycine moiety, and a methyl ester, combined with D-tartrate as a salt form. The stereochemistry of the compound, indicated by the ®-configuration, plays a crucial role in its reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chlorophenylglycinemethylesterD-tartratesalt typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorophenylglycine: This can be achieved through the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst.
Esterification: The resulting 2-chlorophenylglycine is then esterified using methanol and an acid catalyst to form 2-chlorophenylglycinemethylester.
Salt Formation: Finally, the ester is reacted with D-tartaric acid to form the desired salt, ®-2-chlorophenylglycinemethylesterD-tartratesalt.
Industrial Production Methods
In an industrial setting, the production of ®-2-chlorophenylglycinemethylesterD-tartratesalt may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for esterification and salt formation, as well as advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-chlorophenylglycinemethylesterD-tartratesalt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: 2-chlorophenylglycine carboxylic acid.
Reduction: 2-chlorophenylglycinemethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets. The compound’s chiral center allows it to fit into the active sites of enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the ester moiety can also affect its binding affinity and reactivity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and interaction with cellular signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-chlorophenylglycinemethylesterD-tartratesalt: The enantiomer of the compound, which may have different biological activities.
2-chlorophenylglycine: Lacks the ester group and may have different reactivity and applications.
2-chlorophenylalanine: Contains an additional methylene group, leading to different chemical properties.
Uniqueness
®-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to interact with biological systems in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClNO8 |
|---|---|
Poids moléculaire |
349.72 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2R)-2-amino-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m10/s1 |
Clé InChI |
FVKGOSHITUHKGR-HORCDNLXSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)



![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)


![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)


![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)



